molecular formula C12H21N5O B14527272 N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide CAS No. 62400-22-0

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide

Cat. No.: B14527272
CAS No.: 62400-22-0
M. Wt: 251.33 g/mol
InChI Key: ZMWNEAVCAJBLQL-UHFFFAOYSA-N
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Description

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids. This compound is characterized by the presence of a tetrazole ring, which imparts unique chemical and biological properties.

Properties

CAS No.

62400-22-0

Molecular Formula

C12H21N5O

Molecular Weight

251.33 g/mol

IUPAC Name

N-butyl-N-(2-methyltetrazol-5-yl)cyclopentanecarboxamide

InChI

InChI=1S/C12H21N5O/c1-3-4-9-17(12-13-15-16(2)14-12)11(18)10-7-5-6-8-10/h10H,3-9H2,1-2H3

InChI Key

ZMWNEAVCAJBLQL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN(N=N1)C)C(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide typically involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc(II) chloride. The reaction is carried out in solvents like isopropanol, n-propanol, or n-butanol under mild conditions, resulting in high yields . Another method involves the use of triethylammonium chloride in nitrobenzene under microwave irradiation, which also provides good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines.

Scientific Research Applications

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide is unique due to its specific ring structure and the presence of the butyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

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